2-Butyne, 1,1-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyne, 1,1-dimethoxy- is an organic compound with the molecular formula C6H10O2. It is also known by other names such as Crotonaldehyde, dimethyl acetal, and 2-Butenal dimethyl acetal . This compound is characterized by the presence of a triple bond between the second and third carbon atoms and two methoxy groups attached to the first carbon atom.
Preparation Methods
The synthesis of 2-Butyne, 1,1-dimethoxy- can be achieved through various methods. One common synthetic route involves the reaction of 2-butyne-1,4-diol with methanol in the presence of an acid catalyst . This reaction typically occurs under mild conditions and results in the formation of 2-Butyne, 1,1-dimethoxy- along with water as a byproduct. Industrial production methods may involve similar processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Butyne, 1,1-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 2-Butyne, 1,1-dimethoxy- to its corresponding alkanes or alkenes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions . The major products formed from these reactions vary based on the specific conditions but can include alkanes, alkenes, and substituted derivatives.
Scientific Research Applications
2-Butyne, 1,1-dimethoxy- has several applications in scientific research:
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its derivatives are being explored for potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-Butyne, 1,1-dimethoxy- involves its interaction with molecular targets through its reactive triple bond and methoxy groups. These functional groups allow it to participate in various chemical reactions, forming intermediates and products that can exert specific effects. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2-Butyne, 1,1-dimethoxy- can be compared with similar compounds such as:
2-Butene, 1,1-dimethoxy-: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
1,4-Dimethoxy-2-butyne: This compound has methoxy groups at different positions, affecting its chemical behavior and uses.
Properties
IUPAC Name |
1,1-dimethoxybut-2-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5-6(7-2)8-3/h6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDPCZJXHXMVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339668 |
Source
|
Record name | 2-Butyne, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22022-34-0 |
Source
|
Record name | 2-Butyne, 1,1-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.